Pentafluorophenyl methacrylate
Overview
Description
Pentafluorophenyl methacrylate (PFMA) is a chemical compound with the molecular formula C10H5F5O2 . The PFP unit of PFMA acts as an activated ester for coupling (esterification/amidation) reactions . It is also a monomer for low refractive index polymers .
Synthesis Analysis
PFMA can be synthesized through the reversible addition–fragmentation chain transfer polymerization (RAFT) of pentafluorophenyl methacrylate . This process prepares active ester containing polymer brushes and investigates the feasibility and versatility of these reactive thin polymer films towards post-polymerization modification with a variety of amines .Chemical Reactions Analysis
PFMA undergoes various chemical reactions. For instance, it can participate in coupling (esterification/amidation) reactions . It’s also used in the preparation of diverse libraries of functional polymers via postpolymerization modification with primary amines . Furthermore, PFMA units of the resultant copolymer underwent quantitative alcoholysis or aminolysis transformation into methacrylate or methacrylamide units along with the pendant functionalization .Scientific Research Applications
1. Multifunctional Polymer Synthesis
Pentafluorophenyl methacrylate (PFMA) serves as a key component in the synthesis of multifunctional polymers. It has been polymerized to create soluble polymeric active esters, which are highly reactive towards primary and secondary amines, as well as alcohols. These polymers have been used to prepare multifunctional materials, demonstrating their versatility in polymer chemistry (Eberhardt et al., 2005).
2. Surface Reactivity in Biomedical Applications
PFMA has shown remarkable surface reactivity, particularly in biomedical contexts. Ultrathin layers of PFMA deposited through pulsed-plasma polymerization have been studied for their reactivity with biomolecules like amines and proteins. This reactivity makes PFMA a candidate for biomedical surface coatings and immobilization of biomolecules (Francesch et al., 2007).
3. Biomolecule Immobilization
PFMA's ability to immobilize biomolecules has been explored, particularly using plasma polymerized PFMA. This method allows for the covalent binding of biologically active peptides and proteins, making PFMA a valuable tool in the field of biochemistry and molecular biology (Duque et al., 2010).
4. Kinetic Studies in Copolymerization
Recent studies have investigated the kinetics of copolymerization involving PFMA, especially in creating materials for biomedical applications. This includes studying the reversible addition fragmentation chain transfer (RAFT) copolymerization, providing insights into the rate of incorporation and control over copolymer composition (Alex et al., 2021).
5. RAFT Polymerization and Linear Diblock Copolymers
PFMA has been used in RAFT polymerization processes to create linear diblock copolymers. This method has successfully yielded polymers that can react with amines, forming multifunctional polymers, which are significant in materials science and engineering (Eberhardt & Théato, 2005).
6. Nanogel Formation for Drug Delivery
PFMA has been instrumental in forming redox-responsive nanogels, useful in controlled drug delivery. These nanogels can encapsulate and release hydrophobic drugs, showing potential for significant advancements in pharmaceutical applications (Noree et al., 2017).
7. Detection in Biological Systems
The use of PFMA in nanoparticle detection within biological systems, particularly in blood plasma, has been explored. This includes developing methods like ELISA for detecting peptide-functionalized nanoparticles, highlighting PFMA's role in nanomedicine and diagnostic research (Bode et al., 2015).
Safety And Hazards
According to the safety data sheet, PFMA is classified as a flammable liquid (Category 4, H227) and may cause an allergic skin reaction (Category 1, H317) . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection when handling PFMA .
Future Directions
PFMA has potential applications in the field of polymer science. For instance, it can be used to form bio-inspired single-chain polymer nanoparticles (SCNPs), which are formed by intramolecular collapse of individual polymer chains . These SCNPs can be functionalized without altering their backbone structure, providing a versatile platform towards protein mimicry . Furthermore, PFMA can be used to synthesize backbone-degradable polymers via the radical copolymerization with 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), which undergoes ring-opening propagation to afford an ester-bonded backbone .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJWSVFNELSKMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
111886-03-4 | |
Record name | 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentafluorophenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111886-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00159784 | |
Record name | Pentafluorophenylmethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl methacrylate | |
CAS RN |
13642-97-2 | |
Record name | Pentafluorophenylmethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentafluorophenylmethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluorophenyl Methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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